4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine

LogP Lipophilicity Regioisomer comparison

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a synthetic morpholine derivative in which a 2-bromo-4-methylphenoxy moiety is tethered to the morpholine nitrogen via an ethyl linker (C₁₃H₁₈BrNO₂, average mass 300.196 Da). The compound belongs to a broader class of N-(phenoxyethyl)morpholines that are frequently employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B7809237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCN2CCOCC2)Br
InChIInChI=1S/C13H18BrNO2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3
InChIKeyALGNKRWHTKTOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine (CAS 433950-37-9) – Procurement-Relevant Chemical Identity and Class Positioning


4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a synthetic morpholine derivative in which a 2-bromo-4-methylphenoxy moiety is tethered to the morpholine nitrogen via an ethyl linker (C₁₃H₁₈BrNO₂, average mass 300.196 Da) . The compound belongs to a broader class of N-(phenoxyethyl)morpholines that are frequently employed as intermediates in medicinal chemistry and agrochemical synthesis. Its defining structural feature – an ortho-bromine paired with a para-methyl substituent on the phenoxy ring – distinguishes it from the more commonly catalogued para-bromo [1] and ortho-methyl regioisomers, creating a unique steric and electronic profile that can influence receptor fit, metabolic stability, and synthetic derivatization pathways.

Why 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine Cannot Be Replaced by Para-Bromo or De-Methyl Analogs – The Ortho-Bromo / Para-Methyl Cooperativity Problem


Substituting 4-[2-(2-bromo-4-methylphenoxy)ethyl]morpholine with a generic morpholine building block (e.g., the para-bromo regioisomer CAS 836-59-9 or the ortho-methyl regioisomer CAS 434304-53-7) alters the spatial trajectory of the halogen atom and the lipophilic methyl group relative to the morpholine head [1]. In target-guided discovery programs, ortho-substitution imposes a dihedral rotation that redirects the bromine vector [2]. When the para-methyl group is simultaneously removed or relocated, the combined effect on computed logP, polar surface area, and halogen-bond geometry can be large enough to shift a compound from an active series to an inactive one – even when the individual modifications appear conservative. The quantitative dimensions below show that even small regioisomeric or linker changes produce measurable differences in predicted physicochemical parameters, which in turn govern membrane permeability, solubility, and CYP-mediated clearance.

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine – Comparator-Anchored Quantitative Differentiation Guide


Regioisomeric Bromine Positioning: Ortho vs. Para Substitution Alters Computed LogP by ≈ 0.4 Units

Moving the bromine atom from the para position (comparator CAS 836-59-9) to the ortho position (target compound) while retaining the para-methyl group increases predicted logP. Computational estimates using the XLogP3 algorithm yield a logP of 3.2 for the target 2-bromo-4-methyl compound [1] versus 2.8 for the 4-bromo (para) analog [2]. This 0.4-unit difference corresponds to approximately a 2.5-fold increase in theoretical octanol/water partition coefficient and directly impacts predicted passive membrane diffusion rates.

LogP Lipophilicity Regioisomer comparison

Linker-Length Impact: Ethyl vs. Propyl Tether Modulates Polar Surface Area and Predicted Solubility

Shortening the alkyl linker from propyl (comparator 4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine) to ethyl (target compound) reduces topological polar surface area (TPSA) from approximately 21.7 Ų to 21.7 Ų (identical, as the morpholine oxygen and nitrogen contributions dominate), but increases predicted aqueous solubility. The ESOL model estimates a solubility of 0.12 mg/mL for the ethyl-linked target [1] versus 0.06 mg/mL for the propyl-linked analog [2], a factor of two improvement.

Linker SAR Solubility Polar surface area

Halogen Modulation: Bromine vs. Chlorine Substitution Alters CYP450 Metabolic Lability

Replacing the ortho-bromine (target) with ortho-chlorine (comparator 4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine) changes the predicted cytochrome P450 inhibition profile. The StarDrop P450 module flags the bromo compound as a moderate inhibitor of CYP2D6 (probability 0.62) [1], while the chloro analog is predicted to be a weaker inhibitor (probability 0.38) [2]. The bromine's larger van der Waals radius and higher polarizability enhance binding to the CYP2D6 heme pocket, increasing the risk of drug-drug interactions.

Metabolic stability Halogen substitution CYP450

4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine – Evidence-Backed Procurement and Application Scenarios


CNS Penetrant Probe Design Requiring Elevated Lipophilicity

Medicinal chemistry teams developing brain-penetrant BRD4 bromodomain inhibitors or GPCR ligands can preferentially select the 2-bromo-4-methyl substitution to gain approximately +0.4 XLogP3 units over the para-bromo regioisomer [1]. This lipophilicity boost, while moderate, can be decisive in series where CNS MPO scores walk a narrow threshold. The compound is procured as a late-stage diversification intermediate for Suzuki or Buchwald couplings, where the ortho-bromine serves as a synthetic handle.

Aqueous Assay-Compatible Fragment or Building Block Libraries

For HTS and fragment-based screening collections that require solubility above 0.1 mg/mL in PBS buffer, the ethyl-linked 2-bromo-4-methyl compound offers a two-fold solubility advantage over its propyl-linked analog [2]. Procurement specifications should request purity ≥ 95 % (HPLC) and solubility verification in DMSO or aqueous buffer to ensure compatibility with automated liquid handling systems.

CYP2D6-Dependent Prodrug or Metabolite Identification Studies

ADME groups investigating CYP2D6-mediated metabolism can use the bromo compound as a tool substrate. Its predicted CYP2D6 inhibition probability of 0.62 [3] makes it a candidate for reaction phenotyping experiments, where the chloro analog (probability 0.38) serves as a negative control. This pair enables isosteric differentiation of halogen-dependent P450 binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.